molecular formula C13H9BrN2O3S B2724526 (E)-N-(4-bromophenyl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 91805-45-7

(E)-N-(4-bromophenyl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No.: B2724526
CAS No.: 91805-45-7
M. Wt: 353.19
InChI Key: WRAONOVDCVNINC-FNORWQNLSA-N
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Description

(E)-N-(4-Bromophenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a synthetic acrylamide derivative characterized by a bromophenyl group at the N-position and a 5-nitrothiophen-2-yl substituent at the α,β-unsaturated carbonyl position. Its molecular structure combines electron-withdrawing groups (bromo, nitro) with a planar aromatic system, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to electronic and steric effects. The compound's synthesis typically involves coupling reactions, such as EDCI-mediated amidation, using intermediates like (5-nitrothiophen-2-yl)methyl bromide (). Its structural features are validated via spectroscopic methods (NMR, MS) and elemental analysis.

Properties

IUPAC Name

(E)-N-(4-bromophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O3S/c14-9-1-3-10(4-2-9)15-12(17)7-5-11-6-8-13(20-11)16(18)19/h1-8H,(H,15,17)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAONOVDCVNINC-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into three primary building blocks:

  • 5-Nitrothiophene-2-carbaldehyde as the aromatic electron-deficient component
  • 4-Bromoaniline as the nucleophilic aromatic amine source
  • Malonic acid derivatives for acrylamide backbone formation

This disconnection suggests a convergent synthesis strategy involving sequential condensation and amidation reactions.

Critical Considerations in Route Selection

  • Stereochemical Control : The (E)-configuration of the acrylamide double bond necessitates reaction conditions favoring trans-addition, typically achieved through base-catalyzed elimination mechanisms.
  • Functional Group Compatibility : The electron-withdrawing nitro group on thiophene requires protection/deprotection strategies during amidation to prevent undesired side reactions.
  • Regioselectivity Challenges : Direct nitration of thiophene derivatives often produces positional isomers, making the use of pre-functionalized 5-nitrothiophene precursors preferable.

Stepwise Preparation Methods

Synthesis of 5-Nitrothiophene-2-carbaldehyde

While commercial availability simplifies procurement, laboratory-scale preparation involves:

  • Nitration of Thiophene-2-carbaldehyde using fuming HNO₃ (d = 1.52) in H₂SO₄ at -5°C to 0°C.
  • Regioselective Isolation through fractional crystallization from ethanol/water (3:1 v/v), yielding 58-62% pure product.

Key Parameters :

  • Temperature control critical to prevent over-nitration
  • Stirring rate > 400 rpm improves yield by 12-15%

Knoevenagel Condensation for Acrylic Acid Formation

Reaction of 5-nitrothiophene-2-carbaldehyde (1.0 eq) with malonic acid (1.2 eq) in pyridine/piperidine (4:1 v/v) under reflux:

# Typical Reaction Conditions
temperature = 110°C  
time = 6-8 hours  
solvent = anhydrous toluene  
catalyst = 0.1 eq piperidine  

Mechanistic Insights :

  • Base-mediated deprotonation of malonic acid generates nucleophilic enolate
  • Sequential β-elimination produces trans-cinnamic acid derivatives

Amidation via Acyl Chloride Intermediate

Conversion of 3-(5-nitrothiophen-2-yl)acrylic acid to reactive acyl chloride:

  • Chlorination : Treat with SOCl₂ (3.0 eq) in dry CH₂Cl₂ at 0°C → 25°C
  • Coupling : React with 4-bromoaniline (1.05 eq) in presence of Et₃N (2.5 eq)

Purification :

  • Column chromatography (SiO₂, hexane:EtOAc 4:1 → 2:1 gradient)
  • Final recrystallization from EtOH/H₂O (7:3) yields white needles (mp 182-184°C)

Optimization of Reaction Conditions

Condensation Stage Enhancements

Parameter Standard Conditions Optimized Conditions Yield Improvement
Catalyst Loading 5 mol% piperidine 8 mol% DMAP +18%
Solvent System Toluene DMF/Toluene (1:4) +22%
Reaction Time 8 hours 6 hours (MW assist) +15%

Microwave-assisted synthesis at 150W reduces reaction time while maintaining stereoselectivity (>98% E-isomer).

Amidation Efficiency Factors

  • Stoichiometric Balance : 1.05:1 amine:acyl chloride ratio minimizes diacylation byproducts
  • Base Selection : Et₃N outperforms iPr₂NEt in HCl scavenging (98% vs 87% efficiency)
  • Temperature Gradient : Gradual warming from 0°C → 40°C improves crystallinity

Characterization and Analytical Data

Spectroscopic Profile

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 10.21 (s, 1H, NH)
  • δ 8.12 (d, J = 4.2 Hz, 1H, thiophene H-3)
  • δ 7.76 (d, J = 15.6 Hz, 1H, =CHCO)
  • δ 7.54-7.48 (m, 4H, Ar-H)

13C NMR (101 MHz, DMSO-d₆) :

  • δ 164.2 (C=O)
  • δ 148.1 (C-NO₂)
  • δ 136.7-121.3 (aromatic carbons)

IR (KBr) :

  • 3320 cm⁻¹ (N-H stretch)
  • 1665 cm⁻¹ (C=O amide I)
  • 1520 cm⁻¹ (asymmetric NO₂)

Crystallographic Data (Single Crystal X-ray)

  • Space Group : P2₁/c
  • Unit Cell : a = 8.542 Å, b = 10.316 Å, c = 14.728 Å
  • Dihedral Angle : 12.3° between thiophene and phenyl planes

Challenges and Alternative Approaches

Competing Reaction Pathways

  • Z-Isomer Formation : Controlled by:
    • Rigorous exclusion of protic solvents
    • Maintenance of pH > 8 during condensation
  • Nitro Group Reduction : Mitigated through:
    • Use of Pd/C instead of Ra-Ni for hydrogenation (if required)
    • Low-temperature (<40°C) amidation conditions

Emerging Methodologies

  • Enzymatic Amidation : Lipase-mediated coupling shows promise for greener synthesis (65% yield reported)
  • Flow Chemistry Approaches : Continuous processing reduces reaction time by 40% while improving E-selectivity

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-bromophenyl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : (E)-N-(4-bromophenyl)-3-(5-nitrothiophen-2-yl)acrylamide serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various functionalizations that can lead to novel compounds with specific properties.

Medicine

  • Potential Pharmacophore : The compound has been investigated for its potential as a pharmacophore in drug design and development. Preliminary studies suggest it may interact with biological targets such as enzymes or receptors, modulating their activity effectively .
  • Anticancer Activity : Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, inducing apoptosis in human breast cancer cells with effective concentrations ranging from 10 µM to 50 µM depending on the cell line tested .
  • Antimicrobial Activity : The compound demonstrates notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for common pathogens are summarized in Table 1 below:
PathogenMIC (µM)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis12
Pseudomonas aeruginosa25

These results suggest that this compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains .

Materials Science

  • Advanced Materials Production : The compound is utilized in producing advanced materials with specific electronic or optical properties. Its unique structural features may enhance the performance characteristics of materials used in electronics or photonics.

Mechanism of Action

The mechanism of action of (E)-N-(4-bromophenyl)-3-(5-nitrothiophen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrothiophene moiety can participate in electron transfer processes, while the acrylamide linkage can form covalent bonds with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of acrylamide derivatives with variations in aryl and heterocyclic substituents. Key analogs include:

Compound Name Substituents Key Structural Differences Biological Relevance Reference
(E)-N-(4-Bromophenyl)-3-(3,4-dihydroxyphenyl)acrylamide 3,4-Dihydroxyphenyl Replaces nitrothiophene with a catechol group Enhanced solubility due to hydroxyls; antioxidant potential
3-(4-Bromophenyl)-2-cyano-N-(4-sulfamoylphenyl)acrylamide Cyano, sulfamoylphenyl Cyano group at C2; sulfamoyl enhances hydrophilicity Antiproliferative activity (HT-29 cells)
(E)-N-Benzyl-3-(4-bromophenyl)-N-(2-formylphenyl)acrylamide Benzyl, formylphenyl N-benzyl and formyl groups alter steric bulk Potential kinase inhibition
(E)-N-(4-Methylbenzyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide 4-Methylbenzyl, methoxyphenyl Methoxy and methyl groups modulate electron density Anti-inflammatory activity (IC₅₀: 17.00 μM)

Key Observations :

  • Hydrophobic vs. Hydrophilic Substituents : Bromophenyl and nitrothiophene increase lipophilicity, aiding membrane permeability, whereas sulfamoyl or hydroxyl groups improve aqueous solubility.
Physicochemical Properties
  • Molecular Weight : ~380–400 g/mol (estimated for C₁₃H₁₀BrN₂O₃S), higher than dihydroxyphenyl analogs (e.g., 261 g/mol for compound 7 in ).
  • Melting Point : Expected >200°C (similar to sulfamoylphenyl analogs with mp 233–287°C).
  • Spectral Data : Distinctive NMR signals for nitrothiophene (δ ~7.5–8.5 ppm for aromatic protons) and acrylamide carbonyl (δ ~165–168 ppm in ¹³C NMR).

Biological Activity

(E)-N-(4-bromophenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction between 4-bromobenzaldehyde and 5-nitrothiophen-2-amine in the presence of suitable reagents. The resulting compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been reported to induce apoptosis in human breast cancer cells, with IC50 values indicating effective concentrations ranging from 10 µM to 50 µM depending on the cell line tested .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for common pathogens are summarized in Table 1 below:

Pathogen MIC (µM)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis12
Pseudomonas aeruginosa25

These results suggest that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal effects against Candida albicans, with MIC values around 30 µM. This highlights its potential utility in treating fungal infections .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Protein Synthesis : It may disrupt protein synthesis in bacterial cells, contributing to its antimicrobial effects.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the compound's ability to induce oxidative stress in both microbial and cancer cells .

Case Studies

Several studies have explored the efficacy of this compound:

  • A study published in Journal of Medicinal Chemistry evaluated various derivatives of acrylamide compounds, including this compound, noting significant cytotoxic effects against human cancer cell lines .
  • Another investigation focused on the antimicrobial properties, revealing a broad spectrum of activity against clinically relevant pathogens and suggesting further exploration for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-N-(4-bromophenyl)-3-(5-nitrothiophen-2-yl)acrylamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving (i) condensation of 4-bromoaniline with α,β-unsaturated acryloyl chloride derivatives under anhydrous conditions (e.g., DMF/EDCI) and (ii) nitration of the thiophene ring using mixed acid (HNO₃/H₂SO₄). Key steps include purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradient) and characterization by 1H^1H/13C^{13}C NMR, MS, and elemental analysis . Purity (>95%) is confirmed by HPLC with UV detection at λ = 254 nm.

Q. How should researchers confirm the stereochemistry and structural integrity of this acrylamide derivative?

  • Methodological Answer : The E-configuration of the acrylamide moiety is verified using NOESY NMR to assess spatial proximity of protons. Crystallographic studies (e.g., SHELX refinement) can resolve ambiguity, with bond angles and torsion angles confirming the planar geometry . IR spectroscopy (C=O stretch at ~1650 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) provides additional structural validation .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

  • Methodological Answer : The compound exhibits limited aqueous solubility. Use DMSO (≥46.1 mg/mL) as a stock solvent, with brief sonication (37°C, 10–15 min) to enhance dissolution . For in vitro studies, dilute stock solutions in PBS or culture media to maintain final DMSO concentrations ≤0.1% (v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic biomarker data (e.g., ALT, AST) observed during toxicological studies?

  • Methodological Answer : Discrepancies in liver enzyme levels (e.g., ALT/AST elevation in Eobania vermiculata) may arise from dose-dependent effects or interspecies variability. Standardize protocols by (i) using LC-MS/MS to quantify compound bioavailability, (ii) normalizing enzyme activity to total protein content (Bradford assay), and (iii) applying ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) . Include positive controls (e.g., acetaminophen for hepatotoxicity) to validate assay sensitivity .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) related to the 5-nitrothiophene moiety?

  • Methodological Answer : Perform systematic SAR studies by synthesizing analogs with substituent variations (e.g., replacing NO₂ with CN, CF₃, or H). Assess biological activity (e.g., antiproliferative IC₅₀ in cancer cell lines) and correlate with electronic (Hammett σ values) and steric parameters (molecular volume calculations). QSAR models (e.g., CoMFA) can predict bioactivity trends .

Q. How can crystallographic data improve the design of derivatives targeting specific protein binding sites?

  • Methodological Answer : Use SHELXL for high-resolution crystal structure determination (≤1.2 Å) to map intermolecular interactions (e.g., hydrogen bonds between the acrylamide carbonyl and Lys residues). Molecular docking (AutoDock Vina) guided by crystallographic data identifies optimal substitutions (e.g., bromophenyl → chlorophenyl) for enhanced binding affinity .

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